molecular formula C23H22N2O5 B12201113 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate

Cat. No.: B12201113
M. Wt: 406.4 g/mol
InChI Key: JHKCMPIEAZZECI-KEBDBYFISA-N
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Description

The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a complex organic molecule that features both indole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate typically involves multi-step organic reactions. The initial steps often include the formation of the indole and benzofuran cores, followed by their functionalization and coupling. Common reagents used in these steps include methoxy and methylating agents, as well as various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis process would be considered.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be investigated for its potential biological activities. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and benzofuran derivatives, such as:

Uniqueness

The uniqueness of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C23H22N2O5/c1-13-19(30-23(27)24(2)3)9-7-16-21(26)20(29-22(13)16)10-14-12-25(4)18-8-6-15(28-5)11-17(14)18/h6-12H,1-5H3/b20-10+

InChI Key

JHKCMPIEAZZECI-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)N(C)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)N(C)C

Origin of Product

United States

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